

A Comprehensive Technical Guide to Tolbutamide-13C: Physical and Chemical Properties

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Tolbutamide-13C**, an isotopically labeled form of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Tolbutamide-13C is a stable isotope-labeled version of Tolbutamide, where one or more carbon atoms have been substituted with the non-radioactive isotope, carbon-13. This labeling is invaluable for a variety of research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. Its chemical behavior is virtually identical to that of unlabeled Tolbutamide, allowing it to trace the parent compound through biological systems with high precision.

Physical and Chemical Properties

The introduction of a single carbon-13 isotope results in a negligible change to the bulk physical and chemical properties of the molecule when compared to its unlabeled counterpart.



Therefore, the properties of Tolbutamide can be considered as a very close approximation for **Tolbutamide-13C**.

Quantitative Data

The following tables summarize the key physical and chemical properties of both Tolbutamide and its 13C-labeled analogue.

Property	Tolbutamide	Tolbutamide-13C	Reference
Molecular Formula	C12H18N2O3S	¹³ CC11H18N2O3S	[1][2]
Molecular Weight	270.35 g/mol	271.34 g/mol	[2][3][4]
CAS Number	64-77-7	Not available	[1][2]
Melting Point	128.5-129.5 °C	Expected to be similar to Tolbutamide	[1][5]
рКа	5.3	Expected to be similar to Tolbutamide	[5]
LogP	2.34	Expected to be similar to Tolbutamide	[6]
Appearance	White crystalline powder	Expected to be a white solid	[1]



Solubility	Value	Reference
Water	109 mg/L (at 37 °C)	[6]
Ethanol	30 mg/mL	[7]
DMSO	≥10.05 mg/mL	[8][9]
DMF	30 mg/mL	[7]
Ethanol:PBS (pH 7.2) (1:6)	0.14 mg/mL	[7]
Chloroform	Soluble	[1]
Ether	Very slightly soluble	[1]
Aqueous NaOH	Readily dissolves	[1]

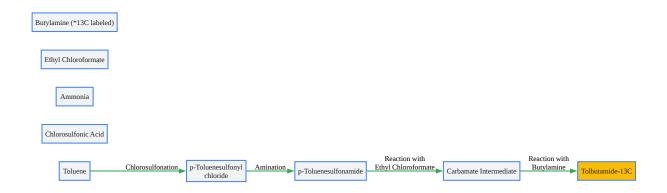
Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties, as well as the synthesis and analysis of Tolbutamide and its isotopically labeled form.

Synthesis of Tolbutamide

The synthesis of Tolbutamide typically involves a multi-step process. A general workflow is outlined below. The introduction of the 13C label would occur through the use of a 13C-labeled starting material in the appropriate step.





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A generalized synthetic workflow for **Tolbutamide-13C**.

A common synthetic route starts with the chlorosulfonation of toluene to produce p-toluenesulfonyl chloride.[10] This intermediate is then reacted with ammonia to form p-toluenesulfonamide.[10] The subsequent reaction with ethyl chloroformate yields a carbamate intermediate.[11] Finally, reaction with 13C-labeled butylamine results in the formation of **Tolbutamide-13C**.[10][11]

Determination of Melting Point

The melting point of **Tolbutamide-13C** can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment



To determine the solubility of **Tolbutamide-13C** in various solvents, a known excess of the compound is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantitative analysis of **Tolbutamide-13C**.[12]

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[12]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid). A common mobile phase composition is a ratio of methanol, 0.1% orthophosphoric acid, and acetonitrile (e.g., 10:30:60 v/v/v).[12]
- Detection: UV detection at a wavelength of approximately 230-231 nm.[12][13]
- Sample Preparation: A stock solution of **Tolbutamide-13C** is prepared in the mobile phase and diluted to the desired concentrations for analysis.[12]

Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of **Tolbutamide-13C**. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C-labeled compound.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **Tolbutamide-13C**. The ¹³C NMR spectrum will show an enhanced signal for the isotopically labeled carbon atom. Solid-state ¹³C NMR has been used to study the inclusion complexes of Tolbutamide.[14]

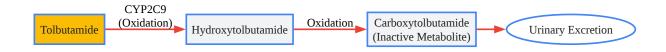
IR spectroscopy can be used to identify the functional groups present in the **Tolbutamide-13C** molecule. The spectrum is expected to be very similar to that of unlabeled Tolbutamide.

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9.[15] The major metabolic pathway involves the oxidation of the p-methyl



group to a hydroxymethyl group, forming hydroxytolbutamide. This is followed by further oxidation to a carboxylic acid, resulting in the inactive metabolite, carboxytolbutamide.[15][16]



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The primary metabolic pathway of Tolbutamide.

Conclusion

Tolbutamide-13C is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to those of the parent compound, making it an ideal internal standard for quantitative bioanalysis. This guide provides a foundational understanding of its properties, analytical methodologies, and metabolic fate, to support its effective application in scientific research.

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